5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, a thiazole ring, and a methoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamides with alpha-halo ketones in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide
- 5-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness
5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S2/c1-8-12(20-9(2)16-8)7-15-21(17,18)13-6-10(14)4-5-11(13)19-3/h4-6,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQYFONVUSXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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